molecular formula C59H96O26 B2498408 Bellissaponin BS1 CAS No. 121340-61-2

Bellissaponin BS1

Cat. No.: B2498408
CAS No.: 121340-61-2
M. Wt: 1221.391
InChI Key: GFGWLAXJMCZYEJ-GDJWPNRVSA-N
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Description

Bellissaponin BS1 (CAS: 121340-61-2) is a saponin compound cataloged for its utility in life sciences research, particularly in biochemical and pharmacological studies . This compound is commercially available for research purposes, as indicated in life science product directories, but its natural source and biosynthesis pathway remain unspecified in the reviewed literature .

Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O26/c1-22-33(64)36(67)40(71)49(77-22)82-45-29(62)20-76-48(43(45)74)81-44-25(4)80-50(42(73)39(44)70)83-46-38(69)35(66)24(3)79-52(46)85-53(75)59-16-15-54(5,6)17-27(59)26-11-12-31-55(7)18-28(61)47(84-51-41(72)37(68)34(65)23(2)78-51)56(8,21-60)30(55)13-14-57(31,9)58(26,10)19-32(59)63/h11,22-25,27-52,60-74H,12-21H2,1-10H3/t22-,23-,24+,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48-,49-,50-,51-,52-,55-,56-,57+,58+,59+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGWLAXJMCZYEJ-DZXZRISASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)C)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H]([C@H](O[C@H]4OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@H]8[C@]([C@@]7(C[C@H]6O)C)(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Bellissaponin BS1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Bellissaponin BS1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Chemical and Pharmacological Profiles

Compound CAS Number Source/Origin Key Properties/Applications References
This compound 121340-61-2 Not specified Life sciences research; surfactant potential inferred from saponin class
Basellasaponin A 354552-00-4 Natural (plant-based) Pharmacological activities (e.g., anti-inflammatory, antimicrobial)
Basellasaponin B 354552-02-6 Natural (plant-based) Structural similarity to Basellasaponin A; limited pharmacological data
Theasaponin E1 Not provided Camellia sinensis Detailed in Natural Compounds; anti-obesity and anti-diabetic effects
Amaranthussaponin II 139742-10-2 Not specified Life sciences research; structural analog to this compound

Functional and Structural Insights

  • Biological Activities: Basellasaponins A/B: Demonstrated anti-inflammatory and antimicrobial effects in prior research, with Basellasaponin A cited for its role in modulating lipid metabolism .
  • Structural Variability : Differences in glycosylation patterns and aglycone structures among saponins significantly influence their bioactivity and solubility. For example, phospholipid content in corn-derived BS1 (8.15%) versus BS2 (0.11%) correlates with enhanced solubilization capacity, a factor that may apply to this compound if similarly structured .

Research Findings and Gaps

  • Its classification as a "useful organic compound" suggests exploratory use in drug discovery or biomaterial engineering, but further validation is required .
  • Comparative Studies: Biosurfactant Efficiency: Chloroform-extracted BS1 (unrelated to this compound) showed superior copper oxide solubilization (2 g/L) compared to ethyl acetate-extracted BS2, underscoring solvent-dependent efficacy . Therapeutic Potential: Theasaponin E1 and Basellasaponin A have well-documented roles in metabolic disease research, whereas this compound’s applications remain speculative .

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